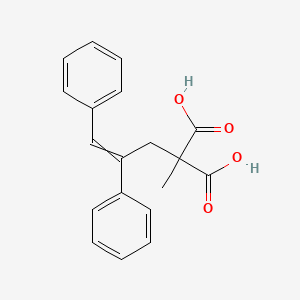![molecular formula C48H45B3 B12579862 (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] CAS No. 300823-56-7](/img/structure/B12579862.png)
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is a complex organoboron compound known for its unique structural and electronic properties This compound features a benzene ring substituted at the 1,3,5-positions with tris[bis(4-methylphenyl)borane] groups, making it a highly symmetrical molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] typically involves the reaction of boronic acid derivatives with aryl halides under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds under mild conditions and provides high yields. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] can undergo various chemical reactions, including:
Oxidation: The boron centers can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
科学的研究の応用
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoboron compounds.
Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.
作用機序
The mechanism of action of (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] involves its ability to interact with various molecular targets through its boron centers. These interactions can include coordination with electron-rich species, facilitating electron transfer processes. In biological systems, the compound can form stable complexes with biomolecules, potentially disrupting normal cellular functions and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Triphenylborane: A simpler organoboron compound with three phenyl groups attached to a boron center.
Tris(4-methylphenyl)borane: Similar to (Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] but lacks the central benzene ring.
Boron-dipyrromethene (BODIPY) dyes: Boron-containing compounds used in fluorescence imaging and sensing applications.
Uniqueness
(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane] is unique due to its highly symmetrical structure and the presence of multiple boron centers, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and organic photovoltaics.
特性
CAS番号 |
300823-56-7 |
|---|---|
分子式 |
C48H45B3 |
分子量 |
654.3 g/mol |
IUPAC名 |
[3,5-bis[bis(4-methylphenyl)boranyl]phenyl]-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C48H45B3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
InChIキー |
JTSRXZBAKRRWNN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)B(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)B(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


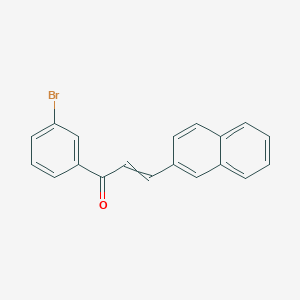

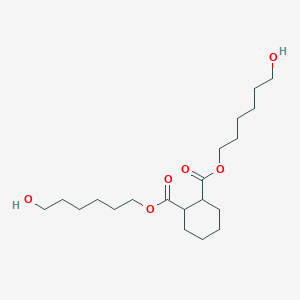
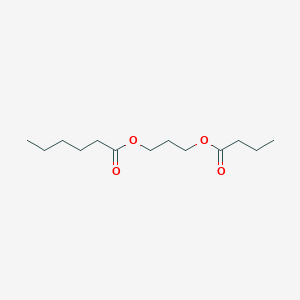
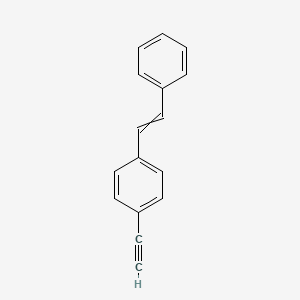
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
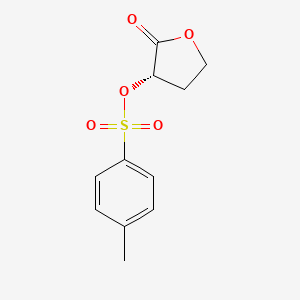
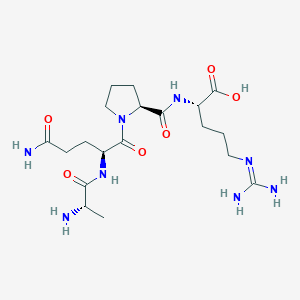
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
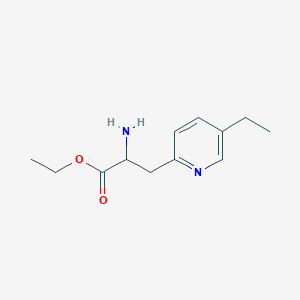
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
